molecular formula C18H15Cl2NO B4151354 4-(2,4-DICHLOROPHENYL)-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE

4-(2,4-DICHLOROPHENYL)-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE

Cat. No.: B4151354
M. Wt: 332.2 g/mol
InChI Key: XMOXNUZQOSJZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-DICHLOROPHENYL)-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications. This compound, in particular, has been studied for its potential use in treating neurological disorders and other medical conditions .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-DICHLOROPHENYL)-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolinone derivatives, while reduction reactions may produce dihydroquinoline derivatives .

Scientific Research Applications

4-(2,4-DICHLOROPHENYL)-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,4-DICHLOROPHENYL)-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, this compound may interact with various receptors and enzymes in the body, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-(2,4-DICHLOROPHENYL)-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE is unique due to its specific chemical structure, which imparts distinct biological activities and therapeutic potential. Its ability to interact with various molecular targets and pathways makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-1,3,4,6,7,8-hexahydrocyclopenta[g]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO/c19-12-4-5-13(16(20)8-12)14-9-18(22)21-17-7-11-3-1-2-10(11)6-15(14)17/h4-8,14H,1-3,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOXNUZQOSJZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)NC(=O)CC3C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,4-DICHLOROPHENYL)-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE
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4-(2,4-DICHLOROPHENYL)-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE
Reactant of Route 3
4-(2,4-DICHLOROPHENYL)-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE
Reactant of Route 4
4-(2,4-DICHLOROPHENYL)-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE
Reactant of Route 5
4-(2,4-DICHLOROPHENYL)-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE
Reactant of Route 6
4-(2,4-DICHLOROPHENYL)-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE

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